![molecular formula C14H31NO2Si B14182922 N-{[tert-Butyl(dimethyl)silyl]oxy}octanamide CAS No. 917470-39-4](/img/structure/B14182922.png)
N-{[tert-Butyl(dimethyl)silyl]oxy}octanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{[tert-Butyl(dimethyl)silyl]oxy}octanamide is an organosilicon compound that features a tert-butyl(dimethyl)silyl group attached to an octanamide backbone. This compound is known for its stability and versatility in organic synthesis, particularly as a protecting group for alcohols and amines.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-{[tert-Butyl(dimethyl)silyl]oxy}octanamide typically involves the reaction of tert-butyl(dimethyl)silyl chloride with octanamide in the presence of a base such as imidazole. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at room temperature. The tert-butyl(dimethyl)silyl chloride acts as a silylating agent, forming the desired product through nucleophilic substitution .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions for higher yield and purity. The process involves large-scale reactors and precise control of reaction parameters such as temperature, pressure, and solvent composition to ensure consistent product quality .
Análisis De Reacciones Químicas
Types of Reactions
N-{[tert-Butyl(dimethyl)silyl]oxy}octanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous solution or CrO3 in pyridine.
Reduction: LiAlH4 in ether or NaBH4 in methanol.
Substitution: Tetra-n-butylammonium fluoride in THF at room temperature.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of desilylated products or other substituted derivatives.
Aplicaciones Científicas De Investigación
N-{[tert-Butyl(dimethyl)silyl]oxy}octanamide has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of N-{[tert-Butyl(dimethyl)silyl]oxy}octanamide involves the formation of a stable silyl ether linkage, which protects sensitive functional groups from unwanted reactions. The tert-butyl(dimethyl)silyl group provides steric hindrance, preventing nucleophilic attack on the protected site. This stability is crucial for multi-step synthetic processes, where selective deprotection can be achieved under mild conditions using fluoride ions .
Comparación Con Compuestos Similares
Similar Compounds
tert-Butyldimethylsilyl chloride (TBDMSCl): A common silylating agent used for protecting alcohols and amines.
tert-Butyldimethylsilanol: A related compound used in similar applications but with different reactivity.
tert-Butyl(dimethyl)silyl-2-{[tert-butyl(dimethyl)silyl]oxy}-3-(4-{[tert-butyl(dimethyl)silyl]oxy}phenyl)acrylate: Another silyl-protected compound used in organic synthesis.
Uniqueness
N-{[tert-Butyl(dimethyl)silyl]oxy}octanamide stands out due to its specific application in protecting amides, which is less common compared to alcohols and amines. Its stability and ease of deprotection make it a valuable tool in complex synthetic routes, particularly in the pharmaceutical industry .
Propiedades
Número CAS |
917470-39-4 |
|---|---|
Fórmula molecular |
C14H31NO2Si |
Peso molecular |
273.49 g/mol |
Nombre IUPAC |
N-[tert-butyl(dimethyl)silyl]oxyoctanamide |
InChI |
InChI=1S/C14H31NO2Si/c1-7-8-9-10-11-12-13(16)15-17-18(5,6)14(2,3)4/h7-12H2,1-6H3,(H,15,16) |
Clave InChI |
RTIILXDDHRXWNW-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCC(=O)NO[Si](C)(C)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[4-[3-(4-Pyren-1-ylphenyl)phenyl]phenyl]pyrene](/img/structure/B14182851.png)
![Cyclopenta[c]pyran-3(5H)-one](/img/structure/B14182853.png)
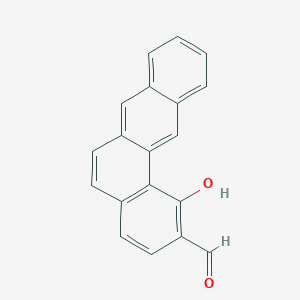
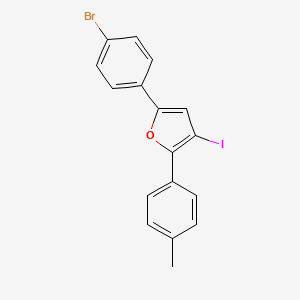
![Cyclohexyl[4'-(dimethylamino)[1,1'-biphenyl]-2-yl]methanone](/img/structure/B14182865.png)
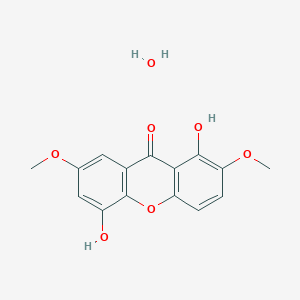
![[Anthracene-9,10-diyldi(ethene-2,1-diyl)]bis(triphenylsilane)](/img/structure/B14182879.png)

![Ethyl 3-[(tert-butoxycarbonyl)oxy]-2-iodobenzoate](/img/structure/B14182882.png)
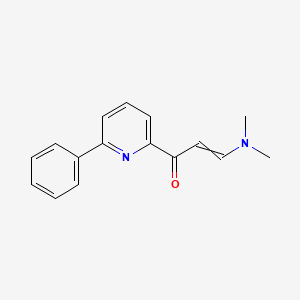
![N-Hydroxy-3-[(3-phenylpropyl)sulfamoyl]propanamide](/img/structure/B14182901.png)
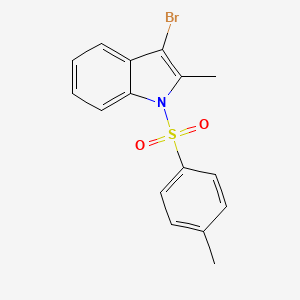
![1H-Pyrrolo[2,3-b]pyridine, 5-(3-azetidinyl)-1-[[3-(difluoromethoxy)phenyl]sulfonyl]-](/img/structure/B14182918.png)
![3-(4-{[4-(Benzyloxy)phenyl]sulfanyl}-2-chlorophenyl)prop-2-en-1-ol](/img/structure/B14182934.png)
